![molecular formula C21H25NO4 B13849801 trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-1-methylpiperidine](/img/structure/B13849801.png)
trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-1-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-1-methylpiperidine: is a complex organic compound with the molecular formula C21H25NO4 and a molecular weight of 355.43 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a benzodioxole and a methoxyphenyl group, making it a unique structure in organic chemistry.
Méthodes De Préparation
The synthesis of trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-1-methylpiperidine involves multiple steps, typically starting with the preparation of the benzodioxole and methoxyphenyl intermediates. These intermediates are then reacted with piperidine under specific conditions to form the final product. The reaction conditions often include the use of solvents like chloroform or methanol and may require heating to achieve the desired product . Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques like continuous flow synthesis.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-1-methylpiperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying the interactions of piperidine derivatives with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and methoxyphenyl groups play a crucial role in binding to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar compounds include other piperidine derivatives with different substituents. For example:
- trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-hydroxyphenyl)-1-methylpiperidine
- trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-chlorophenyl)-1-methylpiperidine
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and biological activities. The uniqueness of trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-1-methylpiperidine lies in its specific combination of substituents, which imparts distinct chemical and biological characteristics .
Propriétés
Formule moléculaire |
C21H25NO4 |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-methoxyphenyl)-1-methylpiperidine |
InChI |
InChI=1S/C21H25NO4/c1-22-10-9-19(15-3-5-17(23-2)6-4-15)16(12-22)13-24-18-7-8-20-21(11-18)26-14-25-20/h3-8,11,16,19H,9-10,12-14H2,1-2H3/t16-,19-/m0/s1 |
Clé InChI |
JARLUZRUBUAWNG-LPHOPBHVSA-N |
SMILES isomérique |
CN1CC[C@H]([C@@H](C1)COC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)OC |
SMILES canonique |
CN1CCC(C(C1)COC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


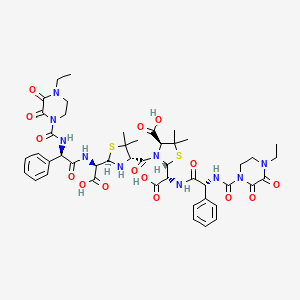
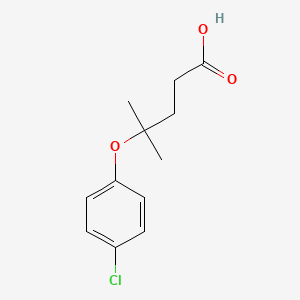
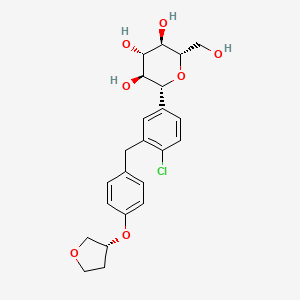
![N-[6-(Bis(4-methoxyphenyl)(phenyl)methoxy)-5-(hydroxymethyl)hexyl] Biotinamide](/img/structure/B13849742.png)
![3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one;methyl (3R,6S)-3,4,5-triacetyloxy-6-methyloxane-2-carboxylate](/img/structure/B13849744.png)
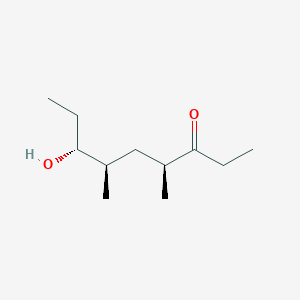
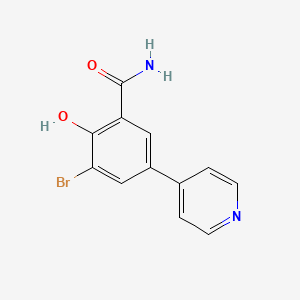
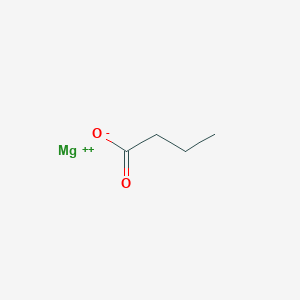
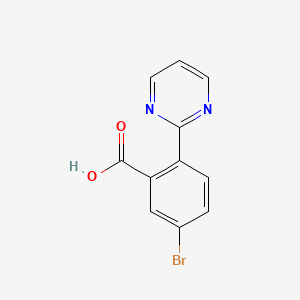
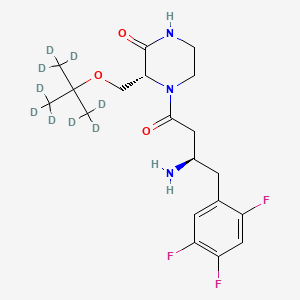
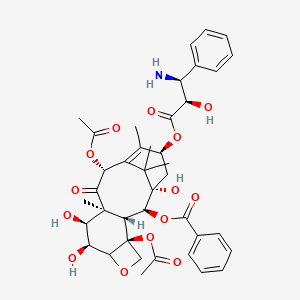
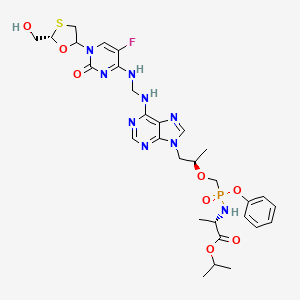
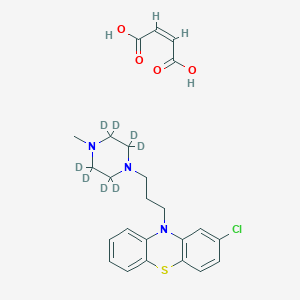
![L-Man2Ac3Ac4Ac6Ac(a1-3)[Man2Ac3Ac4Ac6Ac(a1-6)]Man4Ac](/img/structure/B13849795.png)
